4-Methyl-ethinylestradiol is a synthetic estrogen and a derivative of ethinylestradiol, primarily used in hormonal contraceptives and hormone replacement therapies. This compound is notable for its enhanced potency and bioavailability compared to natural estrogens, making it a valuable agent in clinical settings. The compound's chemical structure includes a methyl group at the 4-position of the ethinyl estradiol backbone, which contributes to its unique pharmacological properties.
4-Methyl-ethinylestradiol is classified under synthetic estrogens and belongs to the broader category of steroid hormones. It is synthesized from natural estrogen precursors and is often derived from the modification of estradiol or estrone through various chemical reactions. The compound is utilized in various pharmaceutical formulations, particularly in oral contraceptives, due to its ability to effectively inhibit ovulation and regulate menstrual cycles.
The synthesis of 4-Methyl-ethinylestradiol typically involves several key steps:
These methods are designed to maximize yield while minimizing impurities, resulting in a final product with high content (typically above 99% purity) as determined by high-performance liquid chromatography.
The molecular formula of 4-Methyl-ethinylestradiol is , indicating it contains 21 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms. The compound features a characteristic steroid structure with a methyl group at the 4-position of the ethinyl group.
The structural representation can be summarized as follows:
4-Methyl-ethinylestradiol undergoes various chemical reactions typical for steroid compounds:
These reactions are crucial for understanding the pharmacokinetics of 4-Methyl-ethinylestradiol in biological systems .
The mechanism of action for 4-Methyl-ethinylestradiol primarily involves binding to estrogen receptors (ERs) in target tissues such as the ovaries, uterus, and breast tissue. Upon binding:
The potency of 4-Methyl-ethinylestradiol allows for effective modulation of these pathways even at lower doses compared to natural estrogens .
4-Methyl-ethinylestradiol exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical products as well as its behavior within biological systems .
4-Methyl-ethinylestradiol is primarily used in:
The compound's versatility makes it an essential component in both clinical practice and scientific research related to endocrinology .
The synthesis of 4-Methyl-ethinylestradiol (IUPAC: (8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol) builds upon methodologies for estradiol analogs but requires strategic modifications to introduce the 4-methyl and 17α-ethynyl groups. Key approaches include:
Automated and Catalytic Methods: Recent advances employ "click chemistry" (Cu(I)-catalyzed azide-alkyne cycloaddition) to attach functional groups at the D-ring, though this is more common for radiolabeled analogs [7]. Domino reactions, such as Michael-aldol sequences, have been optimized for efficient bicyclic intermediate formation, potentially applicable to 4-methyl analogs [6].
Table 1: Key Synthetic Routes for 4-Methyl-Ethinylestradiol Derivatives
Method | Reagents/Conditions | Key Step | Yield/Selectivity |
---|---|---|---|
A-ring Methylation | Methylmagnesium iodide, −78°C | Grignard addition at C4 | Moderate (α/β isomers separable) |
17α-Ethynylation | KOH/acetylene or sodium acetylynide, NH₃(l) | Nucleophilic addition at C17 | High (≥90%) |
Click Chemistry | Cu(I)/ascorbic acid, H₂O | Triazole formation at D-ring | Variable (optimization needed) |
The 4-methyl group significantly alters molecular conformation and receptor interactions due to steric and electronic effects:
Stereoisomer Influence: Synthesis often yields α- and β-methyl diastereomers. β-methyl isomers typically show higher biological activity due to favorable hydrophobic packing in the ER binding pocket [1] [5].
4-Methyl-ethinylestradiol diverges from its parent compounds in synthetic complexity and molecular behavior:
Table 2: Structural and Functional Comparison of Estradiol Derivatives
Compound | Key Modifications | ERα Binding Affinity (Relative to Estradiol) | Metabolic Vulnerability |
---|---|---|---|
Estradiol | None | 100% | High (C2/C4/C16 hydroxylation) |
Ethinylestradiol | 17α-Ethynyl | 120–150% | Moderate (C2 hydroxylation) |
4-Methylestradiol | 4-Methyl | 10–25% | Low (C2 blocked) |
4-Methyl-ethinylestradiol | 4-Methyl + 17α-Ethynyl | 20–30% | Very low (C2/C4 blocked) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4